molecular formula C18H18FNO4S B6413274 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261941-69-8

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413274
CAS RN: 1261941-69-8
M. Wt: 363.4 g/mol
InChI Key: BCMIKCDKTACBAA-UHFFFAOYSA-N
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Description

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% (3F4PPSBA), is a highly versatile molecule with a wide range of applications in the scientific and laboratory research fields. It is an organic compound that can be used for various purposes, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye for labeling and imaging. 3F4PPSBA has been found to exhibit a variety of biochemical and physiological effects, including a high degree of selectivity and sensitivity for certain proteins, as well as an ability to modulate the activity of certain enzymes. In addition, it has been used in a variety of laboratory experiments and has been found to have a number of advantages and limitations.

Scientific Research Applications

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has a variety of scientific research applications. It has been used as a fluorescent dye for labeling and imaging proteins, as a reagent in organic synthesis, and as a catalyst in chemical reactions. Additionally, it has been used as a fluorescent probe for studying protein-protein interactions, as a fluorescent marker for tracking cell movement, and as a fluorescent reporter for monitoring gene expression.

Mechanism of Action

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been found to have a high degree of selectivity and sensitivity for certain proteins, as well as an ability to modulate the activity of certain enzymes. The mechanism of action of 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is not fully understood, but it is believed to involve the binding of the molecule to specific amino acid residues on the protein, resulting in a conformational change that affects the protein’s activity.
Biochemical and Physiological Effects
3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein kinase C and calmodulin-dependent protein kinase II. Additionally, it has been found to modulate the activity of certain ion channels, including the voltage-dependent calcium channels and the voltage-gated potassium channels.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has a number of advantages and limitations for laboratory experiments. On the one hand, it is highly versatile, making it suitable for a wide range of applications. Additionally, it has a high degree of selectivity and sensitivity for certain proteins, making it useful for studying protein-protein interactions. On the other hand, it is not as stable as some other fluorescent dyes, making it unsuitable for long-term experiments.

Future Directions

There are a number of potential future directions for research involving 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. These include further studies into its mechanism of action, development of more efficient synthesis methods, and exploration of its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its role in cell signaling and other physiological processes. Finally, research into its potential for use as a fluorescent labeling and imaging agent could lead to new methods for studying protein-protein interactions and other biological processes.

Synthesis Methods

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is synthesized by a multi-step process that begins with the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine-1-sulfonyl chloride in the presence of a base. This reaction produces 4-fluoro-3-piperidin-1-ylsulfonylbenzoic acid, which is then reacted with 4-fluoro-3-nitrobenzaldehyde in the presence of an acid to yield 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. This synthesis method is simple and efficient, making it well-suited for laboratory experiments.

properties

IUPAC Name

3-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-17-12-14(18(21)22)6-9-16(17)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMIKCDKTACBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692380
Record name 2-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261941-69-8
Record name 2-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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